molecular formula C10H12F3N B175348 Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine CAS No. 118761-99-2

Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Cat. No.: B175348
CAS No.: 118761-99-2
M. Wt: 203.2 g/mol
InChI Key: JRSKXURJVQNHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine is a secondary amine characterized by a methyl group attached to the nitrogen atom and an ethyl chain bearing a 3-(trifluoromethyl)phenyl substituent. This structure combines lipophilic (trifluoromethyl group) and amine functionalities, making it relevant in medicinal chemistry and materials science. The trifluoromethyl group enhances metabolic stability and bioavailability, while the ethyl linker provides conformational flexibility .

Properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSKXURJVQNHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588177
Record name N-Methyl-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118761-99-2
Record name N,α-Dimethyl-3-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118761-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination via Pd/C Catalyzed Hydrogenation

A widely cited method involves reductive amination of 1-[3-(trifluoromethyl)phenyl]ethyl ketone with methylamine. The ketone precursor is condensed with methylamine hydrochloride in methanol under alkaline conditions (sodium hydroxide, 25–40°C), forming an imine intermediate. Subsequent reduction with palladium on carbon (Pd/C) under hydrogen gas (3–5 atm) at 50–60°C yields the target amine. This method emphasizes catalytic efficiency, with Pd/C loadings typically at 5–10 wt%. Post-reduction acidification using isopropyl alcohol-hydrochloric acid (IPA-HCl) isolates the amine hydrochloride salt, which is neutralized to freebase.

Radical Trifluoromethylation and Amine Coupling

Alternative routes begin with trifluoromethylation of aromatic precursors. For example, 3-bromophenylacetone undergoes radical trifluoromethylation using CF₃SO₂Na and CuCl in dimethyl sulfoxide (DMSO) at 80–100°C. The resulting 1-[3-(trifluoromethyl)phenyl]acetone is then subjected to reductive amination with methylamine, as described in Section 1.1. This two-step process achieves moderate yields (45–60%) but requires stringent control over radical initiation and stoichiometry.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial protocols prioritize continuous flow systems to enhance reaction consistency. A patented method describes a tubular reactor where 1-[3-(trifluoromethyl)phenyl]acetone and methylamine are mixed in methanol at 30°C, followed by in-line hydrogenation using a Pd/C-packed column. Residence times of 20–30 minutes ensure complete conversion, with downstream fractional distillation isolating the amine at >99% purity.

Crystallographic Purification

Crystalline Form-M isolation is critical for pharmaceutical-grade material. The hydrochloride salt is stirred in ethyl acetate-water (3:1 v/v) at 65–75°C, followed by hot filtration and gradual cooling to 5°C. This yields monodisperse crystals with particle sizes D(0.9) < 25 µm, D(50) < 9 µm, ensuring optimal bioavailability.

Comparative Analysis of Methodologies

Method Reagents Conditions Yield Purity
Reductive AminationMethylamine HCl, Pd/C, H₂50–60°C, 3–5 atm H₂70–85%>99% (HPLC)
Radical CF₃ AdditionCF₃SO₂Na, CuCl, DMSO80–100°C, 12–16 h45–60%90–95% (GC-MS)
Continuous FlowMethanol, Pd/C column30°C, 20–30 min residence80–90%>99% (distilled)

Mechanistic Insights

Reductive Amination Mechanism

The Pd/C-catalyzed hydrogenation proceeds via adsorption of the imine intermediate onto the catalyst surface, followed by sequential hydrogenation of the C=N bond. Kinetic studies suggest rate-limiting steps involve hydrogen dissociation on Pd active sites. Side reactions, such as over-reduction to secondary amines, are mitigated by controlling H₂ pressure below 5 atm.

Radical Propagation in CF₃ Addition

Copper-mediated radical initiation generates CF₃- species from CF₃SO₂Na, which abstracts hydrogen from the aryl bromide precursor. Subsequent coupling forms the trifluoromethylated intermediate, with DMSO stabilizing radical intermediates through polar interactions.

Challenges and Innovations

Byproduct Formation

Over-alkylation during reductive amination generates N,N-dimethyl derivatives, necessitating precise stoichiometry (1:1 ketone-to-methylamine ratio). Advanced process analytical technology (PAT) monitors reaction progress in real-time to minimize impurities.

Solvent Selection

Methanol and DMSO are preferred for their ability to solubilize both aromatic and amine components. However, DMSO poses challenges in downstream separation, prompting research into switchable solvents (e.g., CO₂-triggered phase separation) .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

Role as a Bioisostere
Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine is often utilized as a bioisostere in drug design. It can replace other functional groups within drug molecules to improve pharmacokinetic properties, such as absorption and metabolism. Researchers employ synthetic methods to integrate the trifluoromethyl group into various lead compounds, enhancing their therapeutic profiles.

Synthesis of Novel Drug Candidates
The compound serves as a building block in synthesizing new drug candidates with potential therapeutic effects. Medicinal chemists have synthesized derivatives that target specific enzymes or receptors, leading to the development of inhibitors for enzymes like reverse transcriptase.

Case Study: Antitumor and Antiviral Agents
Several derivatives of this compound have shown promising antitumor and antiviral activities. For instance, compounds synthesized using this amine have been tested against various cancer cell lines and viral infections, yielding results that indicate enhanced efficacy compared to traditional agents.

Organic Synthesis

Synthetic Techniques
In organic synthesis, this compound is employed in methods such as free radical bromination and nucleophilic substitution. These techniques allow for the introduction of the trifluoromethyl group at specific molecular positions, which enhances chemical reactivity and stability.

Technique Description
Free Radical BrominationUtilizes free radicals to brominate compounds selectively.
Nucleophilic SubstitutionInvolves replacing a leaving group with the amine to form new compounds.

Biochemical Research

Studying Enzyme Interactions
The compound is instrumental in biochemical studies examining enzyme interactions and metabolic pathways influenced by trifluoromethyl groups. Analytical techniques are used to assess how these compounds affect enzymatic activity and biological systems.

Results and Outcomes
Research has demonstrated that compounds containing trifluoromethyl groups can significantly alter binding affinities due to increased hydrophobicity, which may lead to novel therapeutic strategies.

Reference Standard in Quantification
This compound serves as a reference standard in analytical chemistry for quantifying analytes in complex matrices like food products. High-performance liquid chromatography (HPLC) methods are employed for precise measurements.

Analytical Technique Application
HPLC-UVUsed for quantifying analytes with UV detection capabilities.
HPLC-MS/MSCombines HPLC with mass spectrometry for enhanced sensitivity and specificity.

Agrochemical Development

Synthesis of Pesticides
this compound is also utilized in creating pyrazole derivatives used as pesticides. These derivatives are designed to be effective while ensuring safety for non-target species.

Mechanism of Action

The mechanism of action of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine with key analogs, highlighting structural differences and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Properties/Applications Reference
This compound C₁₀H₁₃F₃N 204.21 Methylamine, ethyl-3-(trifluoromethyl)phenyl High lipophilicity; potential bioactive scaffold Inferred
N-Ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride C₁₃H₁₇F₃N·HCl 283.74 Propan-2-yl chain, hydrochloride salt Intermediate for Cinacalcet (calcium receptor modulator)
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine C₁₁H₁₅F₃N₂ 232.25 Dimethylaminoethyl, 3-(trifluoromethyl)phenyl Supplier-specified compound; likely used in ligand design
[3-Fluoro-5-(trifluoromethyl)phenyl]methyl(methyl)amine C₉H₈F₄N 207.16 Fluoro substituent, methylamine Enhanced electronic effects due to fluorine
Cinacalcet hydrochloride C₂₂H₂₂F₃N·HCl 393.87 Naphthyl, propyl chain, (R)-stereochemistry FDA-approved for hyperparathyroidism

Pharmacological and Industrial Relevance

  • Material Science Applications : Amines with trifluoromethyl groups are used in solvent extraction processes (e.g., TOA-H₂SO₄ systems for nuclear-grade zirconium-hafnium separation) due to their stability in acidic conditions .

Biological Activity

Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, known by its CAS number 118761-99-2, is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This unique structure enhances its lipophilicity and metabolic stability, which can significantly influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and applications in various fields.

  • Molecular Formula : C₁₀H₁₂F₃N
  • Molecular Weight : Approximately 203.20 g/mol
  • Structural Features : The trifluoromethyl group contributes to increased hydrophobicity and steric effects, which can alter binding affinities with biological targets.

Pharmacological Applications

This compound has shown promise in various pharmacological applications:

  • Bioisostere in Drug Design : The compound serves as a bioisostere, allowing it to replace other functional groups in drug molecules to enhance pharmacokinetic properties.
  • Building Block in Organic Synthesis : It is utilized in synthesizing complex molecules with potential pharmacological activity, particularly in the development of new drug candidates.
  • Chemical Probes for Biological Research : Researchers employ this compound to design chemical probes that selectively bind to proteins or nucleic acids, aiding in the study of biological pathways and disease mechanisms.

In Vitro Studies

Research indicates that the trifluoromethyl group can significantly impact the biological activity of similar compounds:

  • Antimicrobial Activity : Compounds with trifluoromethyl groups have demonstrated enhanced antimicrobial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
  • Cytotoxicity : Studies have shown that derivatives of this compound exhibit varying levels of cytotoxicity against cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been linked to improved biological activity. A comparative analysis of similar compounds reveals that those with this functional group often exhibit better potency due to increased lipophilicity and altered interaction profiles with biological targets .

CompoundIC50 (µM)TargetComments
Compound A2.63MCF-7 (Breast Cancer)Enhanced activity due to CF3 group
Compound B3.09PC-3 (Prostate Cancer)Significant improvement over non-CF3 analog
This compoundTBDVarious TargetsFurther studies needed

Case Studies

  • Anti-Cancer Activity : A study investigating derivatives of this compound found that certain analogs exhibited potent anti-cancer activities against multiple cell lines, suggesting potential for therapeutic development .
  • Veterinary Applications : Research into veterinary drugs has utilized this compound to develop analogs that are both safe and effective for animal treatment, demonstrating its versatility beyond human medicine.

Q & A

Q. What are the common synthetic routes for Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine?

  • Methodological Answer : The compound can be synthesized via reductive amination of 3-(trifluoromethyl)benzaldehyde with methylamine, followed by purification using column chromatography. Alternatively, a tritylamine-based protection strategy (as an ammonia equivalent) can be employed to achieve selective alkylation of the amine group . Key steps include:
  • Catalytic optimization : Use of cuprous oxide (10% catalyst loading) under reflux conditions (100°C, 6 hours) to enhance reaction efficiency .
  • Protection/deprotection : Trityl groups can be removed under acidic conditions to yield the free amine .
    Characterization typically involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Comprehensive characterization includes:
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the trifluoromethylphenyl and ethylamine moieties.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
  • Infrared spectroscopy (IR) : Identification of amine N-H stretches (~3300 cm1^{-1}) and C-F bonds (1100–1200 cm1^{-1}) .
  • Elemental analysis : Validation of C, H, N, and F composition .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste disposal : Segregate chemical waste and consult certified hazardous waste handlers for proper disposal .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

  • Methodological Answer : AutoDock Vina is recommended for docking simulations:
  • Protein preparation : Retrieve target receptor structures (e.g., GPCRs or ion channels) from the PDB. Remove water molecules and add polar hydrogens.
  • Ligand preparation : Generate 3D conformers of the compound using tools like Open Babel.
  • Grid parameters : Define a 20 Å × 20 Å × 20 Å box centered on the active site.
  • Scoring function : Analyze binding affinities (ΔG) and cluster top poses for validation. Cross-reference with experimental binding assays (e.g., SPR or radioligand displacement) .

Q. How to address contradictory data in synthetic yield optimization?

  • Methodological Answer : Low yields may arise from:
  • Catalyst inefficiency : Screen alternatives like palladium on carbon (Pd/C) or Raney nickel .
  • Reaction conditions : Optimize temperature (test 80–120°C) and solvent polarity (e.g., DMF vs. THF) .
  • Byproduct formation : Use TLC or HPLC to monitor reaction progress and isolate intermediates.
    Statistical tools like Design of Experiments (DoE) can systematically evaluate variables .

Q. What strategies enhance enantioselectivity in asymmetric synthesis?

  • Methodological Answer :
  • Chiral catalysts : Employ (R)- or (S)-BINAP ligands with transition metals (e.g., Ru or Rh) for enantioselective hydrogenation .
  • Chiral auxiliaries : Use Evans oxazolidinones to induce stereocontrol during alkylation.
  • Chromatographic resolution : Perform chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers .

Q. How to evaluate the compound’s potential bioactivity in neurological targets?

  • Methodological Answer :
  • In vitro assays : Conduct competitive binding studies against serotonin or dopamine receptors (e.g., 5-HT2A_{2A} or D2_2) using radiolabeled ligands .
  • Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .
  • Metabolic stability : Assess hepatic microsomal half-life (t1/2_{1/2}) to predict in vivo efficacy .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational docking and experimental binding data?

  • Methodological Answer :
  • Validate docking parameters : Adjust the AutoDock Vina scoring function to account for solvation effects or flexible side chains .
  • Co-crystallization studies : Attempt X-ray crystallography of the compound bound to its target to confirm binding modes.
  • Free energy calculations : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to refine binding affinity predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.